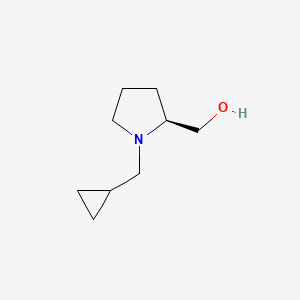
(S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, also known as methyl alcohol, is the simplest alcohol, with the formula CH3OH . It is a colorless, volatile, flammable liquid, and is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be used to produce formaldehyde, acetic acid, and a variety of other chemicals .Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It is completely miscible in water .Mechanism of Action
The exact mechanism of action of (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, attention, and pain modulation. By enhancing the activity of this receptor, this compound may improve cognitive function and reduce anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to enhance cognitive function, improve memory, and reduce anxiety and depression-like behavior. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the effects of this compound in humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
(S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol has several advantages for lab experiments. It is a chiral molecule, which allows for the study of the biological activity of each enantiomer. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects in humans are not yet well-established.
Future Directions
There are several future directions for (S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol research. One direction is to study the effects of this compound in humans, particularly in the treatment of depression, anxiety disorders, and addiction. Another direction is to investigate the mechanism of action of this compound and its interaction with other receptors and neurotransmitters. Additionally, the synthesis of new this compound analogs with improved pharmacological properties could lead to the development of new therapeutics.
Synthesis Methods
(S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, lithium aluminum hydride, and boron tribromide. The final step involves the resolution of the racemic mixture using chiral HPLC to obtain the (S)-enantiomer.
Scientific Research Applications
(S)-(1-(Cyclopropylmethyl)pyrrolidin-2-yl)methanol has been studied for its potential therapeutic properties in various fields such as neuroscience, psychiatry, and addiction medicine. In neuroscience, this compound has been shown to enhance cognitive function and memory in animal models. In psychiatry, this compound has been studied for its potential to treat depression and anxiety disorders. In addiction medicine, this compound has been investigated for its ability to reduce drug-seeking behavior in animal models of addiction.
Safety and Hazards
Properties
IUPAC Name |
[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPQQGSILHUAQR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)
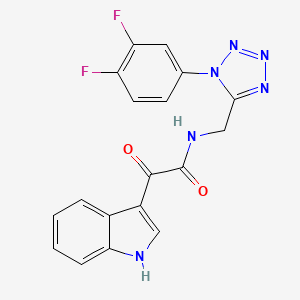
![[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2572329.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2572331.png)
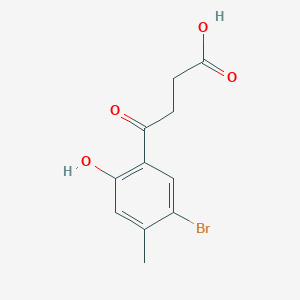
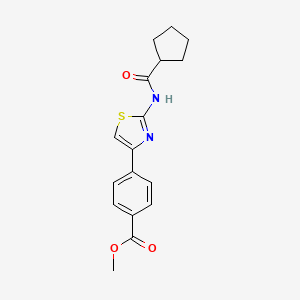
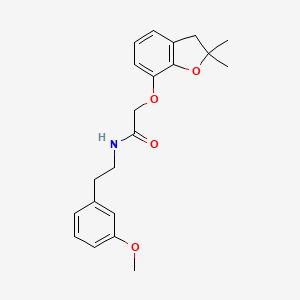
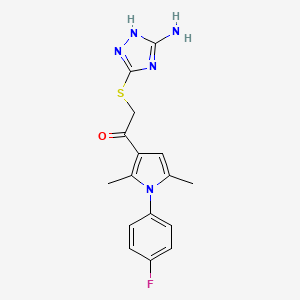
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2572338.png)
![6-(2,5-dimethoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
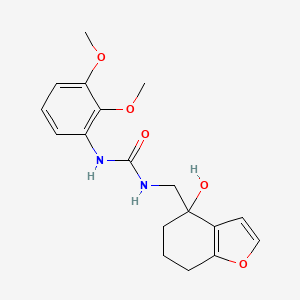
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2572345.png)
